
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with four methyl groups and a phenyl group The iodide ion is associated with the positively charged pyrazolium ion, making it a salt
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the pyrazolium ion back to its neutral pyrazole form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methyl and phenyl groups on the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Halogenation and alkylation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive pyrazole derivatives suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyrazolium ion can form electrostatic interactions with negatively charged sites on proteins, potentially inhibiting their activity. Additionally, the phenyl and methyl groups may enhance the compound’s binding affinity through hydrophobic interactions. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetramethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds also have a five-membered ring structure but differ in their nitrogen and oxygen atom arrangement.
Imidazole derivatives: Imidazoles have a similar heterocyclic structure but contain two nitrogen atoms in the ring.
Tetrazole derivatives: Tetrazoles have a five-membered ring with four nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
51804-11-6 |
|---|---|
Molekularformel |
C13H19IN2 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10-11(2)14(3)15(4)13(10)12-8-6-5-7-9-12;/h5-9,11H,1-4H3;1H |
InChI-Schlüssel |
AIMIGTYLPFMRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C([NH+](N1C)C)C2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


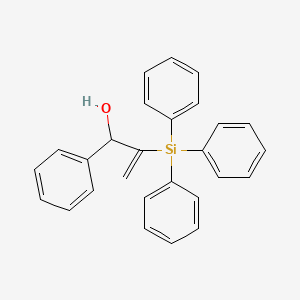


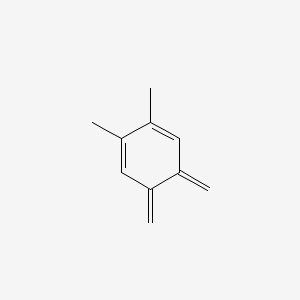
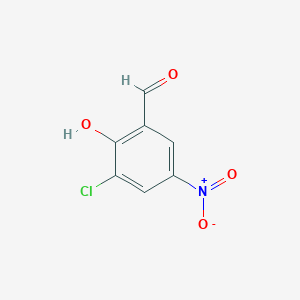
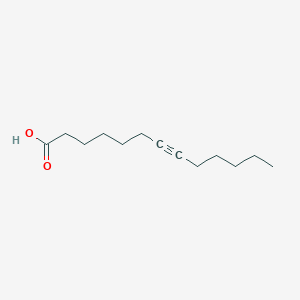

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
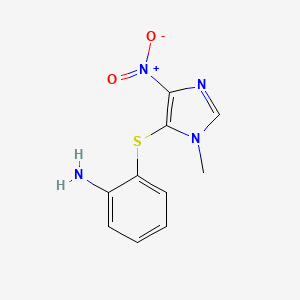


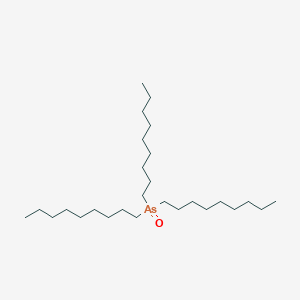

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
